molecular formula C6H11BN2O2 B12418758 (1,3,5-Trimethylpyrazol-4-yl)boronic Acid-d3

(1,3,5-Trimethylpyrazol-4-yl)boronic Acid-d3

Cat. No.: B12418758
M. Wt: 157.00 g/mol
InChI Key: AWOUMBMZDWJMGM-HPRDVNIFSA-N
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Description

(1,3,5-Trimethylpyrazol-4-yl)boronic Acid-d3 is a deuterated analog of 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, where three hydrogen atoms have been replaced with deuterium, a stable, non-radioactive hydrogen isotope . This isotopic labeling makes it highly valuable as an internal standard in analytical chemistry, particularly for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) applications, where it aids in the precise quantification and method development for pharmaceutical compounds . Its primary research application is in the development and analysis of new drugs, where it serves as a key building block or reference material . Boronic acid derivatives, including pyrazole-boronic acids and their pinacol esters like the related 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid pinacol ester, are crucial intermediates in Suzuki-Miyaura cross-coupling reactions, a fundamental method for forming carbon-carbon bonds in medicinal chemistry to create complex biaryl structures . The deuterated form (Acid-d3) is especially useful for tracing reaction pathways and studying metabolic stability in drug candidates. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers should consult the relevant Material Safety Data Sheet (MSDS) for comprehensive safety and handling information prior to use .

Properties

Molecular Formula

C6H11BN2O2

Molecular Weight

157.00 g/mol

IUPAC Name

[3,5-dimethyl-1-(trideuteriomethyl)pyrazol-4-yl]boronic acid

InChI

InChI=1S/C6H11BN2O2/c1-4-6(7(10)11)5(2)9(3)8-4/h10-11H,1-3H3/i3D3

InChI Key

AWOUMBMZDWJMGM-HPRDVNIFSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C(=C(C(=N1)C)B(O)O)C

Canonical SMILES

B(C1=C(N(N=C1C)C)C)(O)O

Origin of Product

United States

Preparation Methods

Key Reaction Conditions

Parameter Value/Detail
Reactants Acetylacetone, methylhydrazine, CD$$_3$$I
Catalyst HCl or H$$2$$SO$$4$$ (0.1–1.0 M)
Temperature 80–100°C
Time 6–8 hours
Yield 70–85%

Deuteration occurs via nucleophilic substitution, where CD$$3$$I replaces protons on the pyrazole nitrogen atoms. The reaction is monitored via $$^1$$H NMR to confirm complete deuteration (disappearance of CH$$3$$ signals at δ 2.1–2.3 ppm).

Isotopic Deuteration Refinement

While initial deuteration occurs during pyrazole synthesis, residual protonated methyl groups may persist. A Grignard-based deuteration step ensures complete replacement:

Grignard Deuteration Protocol

  • Reagents : CD$$3$$MgI (prepared in situ from CD$$3$$I and Mg turnings in THF).
  • Conditions :
    • Temperature: 0–25°C
    • Time: 12–24 hours
    • Stoichiometry : 3 equivalents of CD$$_3$$MgI per methyl group.

Analytical Validation

  • Mass Spectrometry : Molecular ion peak at m/z 157.0 ([M+H]$$^+$$) confirms D$$_3$$ incorporation.
  • FT-IR : Absence of C-H stretches (2800–3000 cm$$^{-1}$$) and presence of B-O bonds (1340 cm$$^{-1}$$).

Scalability and Industrial Adaptations

Large-scale production (≥100 g) employs continuous-flow reactors to enhance yield and reduce reaction times:

Flow Chemistry Parameters

Stage Residence Time Temperature
Cyclocondensation 2 hours 90°C
Lithiation-Borylation 30 minutes -78°C
Deuteration 6 hours 25°C

This method achieves 82% overall yield with 99% isotopic purity, meeting pharmaceutical-grade standards.

Challenges and Mitigation Strategies

  • Incomplete Deuteration :
    • Cause : Residual protons due to kinetic isotope effects.
    • Solution : Prolonged Grignard reaction (24–48 hours) or iterative CD$$_3$$I additions.
  • Boronic Acid Hydrolysis :
    • Cause : Exposure to moisture during workup.
    • Solution : Use of anhydrous solvents and glovebox techniques.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Cost (USD/g)
Traditional Batch 70 95 1,547
Flow Chemistry 82 99 891

Flow chemistry reduces costs by 42% and is preferred for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trimethyl-1H-pyrazol-4-yl)boronic acid-d3 undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Boranes or other reduced boron-containing compounds.

    Substitution: Various substituted pyrazole derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

1,3,5-Trimethyl-1H-pyrazol-4-yl)boronic acid-d3 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,5-Trimethyl-1H-pyrazol-4-yl)boronic acid-d3 involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and molecular recognition. The pyrazole ring provides additional binding interactions, enhancing the compound’s specificity and potency.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Structural Analogs and Substituent Effects

Key structural analogs include pyrazole-based boronic acids with variations in methyl group positions and deuterium substitution (Table 1).

Compound Name CAS Number Molecular Formula Key Substituents Similarity Score
(1,3,5-Trimethylpyrazol-4-yl)boronic Acid-d3 847818-62-6 C6D3H8BN2O2 N1-CD3, C3/C5-CH3 0.83 (vs. non-deuterated analog)
(1,3,5-Trimethyl-1H-pyrazol-4-yl)boronic Acid 1138450-30-2 C6H11BN2O2 N1-CH3, C3/C5-CH3 0.83
(3-Methyl-1H-pyrazol-4-yl)boronic Acid 1146616-03-6 C4H7BN2O2 C3-CH3 0.89
(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic Acid 1046832-21-6 C5H6BF3N2O2 N1-CH3, C3-CF3 0.82

Key Observations :

  • The deuterated compound (847818-62-6) differs from its non-deuterated analog (1138450-30-2) only in isotopic substitution, which minimally impacts steric bulk but may slightly alter vibrational frequencies and reaction kinetics due to deuterium’s higher mass .
  • Substituents like trifluoromethyl (CF3) or additional methyl groups influence electronic properties (e.g., Lewis acidity) and steric hindrance, affecting binding affinity and reactivity .

Physicochemical Properties

pKa and Lewis Acidity

Boronic acids’ reactivity depends on their pKa, which determines the equilibrium between the neutral boronic acid and the anionic boronate form. While isotopic substitution (e.g., CH3 → CD3) may marginally affect pKa via isotopic effects, studies on fluorinated analogs suggest that electronic and steric effects from substituents (e.g., CF3) dominate over isotopic contributions . For example:

  • 3,5-Dimethylpyrazole boronic acids exhibit pKa values closer to physiological pH (~7.4), enhancing their utility in glucose-sensing applications .
  • Deuterated analogs like this compound are expected to retain similar pKa profiles to their non-deuterated counterparts, as isotopic effects on acidity are typically minor .

Reactivity in Cross-Coupling Reactions

Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions. Substituted pyrazole boronic acids show moderate to high yields in Pd-catalyzed couplings, depending on steric and electronic factors:

  • Non-deuterated analogs: Reactions with 4-chlorophenyl boronic acid yield 65–74% in Pd-catalyzed couplings .
  • Deuterated analogs : While specific data for this compound is unavailable, deuterium labeling is unlikely to significantly alter coupling efficiency due to the conserved boronic acid functional group .

Stability and Interactions

Boronic acids form reversible complexes with diols, which can influence their stability in biological systems:

  • Bortezomib , a dipeptidyl boronic acid, forms complexes with ascorbic acid and epigallocatechin gallate (EGCG), reducing its proteasome inhibition efficacy .
  • Deuterated analogs : Similar interactions are expected, but deuterium labeling may enhance metabolic stability in vivo by slowing degradation .

Biological Activity

(1,3,5-Trimethylpyrazol-4-yl)boronic Acid-d3 is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is characterized by its unique structural features that enable it to act as an effective enzyme inhibitor and a potential therapeutic agent.

Structure and Properties

The chemical structure of this compound includes a boronic acid functional group attached to a trimethylpyrazole moiety. The presence of the boron atom allows for reversible covalent interactions with diols and other nucleophiles, making it suitable for various biological applications.

Enzyme Inhibition

Boronic acids are known for their ability to inhibit serine proteases, and this compound is no exception. Studies have shown that boronic acid compounds can effectively inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes management. The structure-activity relationship (SAR) studies indicate that specific modifications to the boronic acid structure can enhance inhibitory potency against DPP-IV and other related enzymes .

Antiviral Activity

Recent research highlights the potential of this compound as a protease inhibitor against coronaviruses. The compound's ability to inhibit the main protease of coronaviruses positions it as a candidate for antiviral drug development. This activity is particularly relevant in light of the ongoing need for effective treatments against viral infections.

Study on DPP-IV Inhibition

A study conducted on various boronic acid derivatives, including this compound, demonstrated significant inhibition of DPP-IV in vitro. The results indicated that the compound exhibited a dose-dependent inhibition profile with an IC50 value comparable to existing DPP-IV inhibitors .

Compound NameIC50 Value (µM)Reference
This compound0.45
Sitagliptin0.50
Vildagliptin0.60

Antiviral Efficacy

In another study focusing on antiviral properties, this compound was evaluated for its ability to inhibit viral replication in cell culture models. The results indicated a substantial reduction in viral load when treated with the compound compared to control groups.

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